molecular formula C9H10N2O2 B11912494 (8-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol

(8-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol

Cat. No.: B11912494
M. Wt: 178.19 g/mol
InChI Key: LGKIUQFIZZAOQL-UHFFFAOYSA-N
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Description

(8-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol is a heterocyclic compound that features an imidazo[1,2-a]pyridine core structure with a methanol group at the second position and a methoxy group at the eighth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyridines, including (8-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol, can be achieved through various methods. One common approach involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally benign and efficient . The reaction typically proceeds at elevated temperatures in neutral or weakly basic organic solvents.

Industrial Production Methods

Industrial production of imidazo[1,2-a]pyridines often employs solid support catalysts such as aluminum oxide or titanium tetrachloride. These methods can be scaled up for large-scale production, although they may require recovery and disposal of solvents and catalysts .

Chemical Reactions Analysis

Types of Reactions

(8-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a formyl or carboxyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon or copper iodide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield (8-Methoxyimidazo[1,2-a]pyridin-2-yl)formaldehyde or (8-Methoxyimidazo[1,2-a]pyridin-2-yl)carboxylic acid.

Scientific Research Applications

(8-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (8-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol involves its interaction with specific molecular targets. For instance, as a cyclin-dependent kinase inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation. The compound may also interact with calcium channels, modulating their function and affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(8-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol is unique due to the presence of both a methanol and a methoxy group, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

(8-methoxyimidazo[1,2-a]pyridin-2-yl)methanol

InChI

InChI=1S/C9H10N2O2/c1-13-8-3-2-4-11-5-7(6-12)10-9(8)11/h2-5,12H,6H2,1H3

InChI Key

LGKIUQFIZZAOQL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CN2C1=NC(=C2)CO

Origin of Product

United States

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